molecular formula C12H10BrNO B8676904 2-Bromo-5-(3-methoxyphenyl)pyridine CAS No. 193344-40-0

2-Bromo-5-(3-methoxyphenyl)pyridine

Cat. No. B8676904
CAS RN: 193344-40-0
M. Wt: 264.12 g/mol
InChI Key: SBJYZUUWFZDWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
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properties

CAS RN

193344-40-0

Product Name

2-Bromo-5-(3-methoxyphenyl)pyridine

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-5-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3

InChI Key

SBJYZUUWFZDWOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a schlenck tube, a mixture of 2,5-dibromopyridine (2.11 mmol, 0.500 g), 3-methoxyphenylboronic acid (2.11 mmol, 0.321 g), PdCl2dppf.DCM (0.21 mmol, 0.172 g), Cs2CO3 (6.33 mmol, 2.063 g) in a dioxane/water 4:1 mixture (14.5 ml) was heated at 100° C. for 14 hours, under argon atmosphere. The solvent was evaporated and the crude mixture was extracted between water and ethyl acetate. The solid residue was purified by chromatography over SiO2 eluting with hexane/ethyl acetate mixtures affording 5-bromo-2-(3-methoxyphenyl)pyridine (0.242 g, yield 43%) as major product and 2-bromo-5-(3-methoxyphenyl)pyridine (0.039 g) as minor product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.172 g
Type
reactant
Reaction Step Two
Quantity
2.063 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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